
Molidustat sodium
概要
説明
Molidustat sodium is a pharmaceutical compound that acts as a hypoxia-inducible factor prolyl hydroxylase inhibitor. This compound increases the endogenous production of erythropoietin, which stimulates the production of hemoglobin and red blood cells. It is primarily used in the treatment of anemia caused by chronic kidney disease .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of molidustat sodium involves several key steps, including the formation of the pyrazolone core and the introduction of the morpholine and triazole groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. This involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.
化学反応の分析
反応の種類: モリダスタットナトリウムは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、分子上の官能基を変え、薬理学的特性を変化させる可能性があります。
還元: この反応は、特定の官能基を還元するために使用でき、化合物の安定性と活性に影響を与えます。
置換: この反応は、ある官能基を別の官能基に置き換えることを含み、異なる特性を持つ誘導体を作成するために使用できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。
置換: 一般的な試薬には、ハロゲン化剤と求核剤があります。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生じることがありますが、置換反応はさまざまな官能基化アナログを生じます。
4. 科学研究への応用
モリダスタットナトリウムは、次のような幅広い科学研究への応用があります。
化学: 低酸素誘導因子経路とその調節を研究するためのモデル化合物として使用されます。
生物学: 研究者は、モリダスタットナトリウムを使用して、赤血球生成におけるエリスロポエチンの役割とそのさまざまな生物学的プロセスへの影響を調べます。
医学: モリダスタットナトリウムは、慢性腎臓病やその他の疾患の患者における貧血の治療の可能性について研究されています。
産業: エリスロポエチン生成を刺激するこの化合物の能力は、新しい治療薬やパフォーマンス向上薬の開発において価値があります。
科学的研究の応用
Molidustat sodium is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor being investigated for various applications, including treating anemia in humans and animals . Molidustat increases endogenous erythropoietin production, which stimulates the production of hemoglobin and red blood cells .
Scientific Research Applications
Molidustat's mechanism of action has made it a candidate in several research areas:
- Treatment of Renal Anemia Molidustat is used for treating anemia associated with chronic kidney disease (CKD) . Phase III clinical trials have investigated this compound for treating anemia in CKD patients . Molidustat stimulates erythropoietin production in the kidneys . In rodent models of renal anemia and inflammation-induced anemia, molidustat prevented or reversed the decline of hematocrit and normalized systolic blood pressure in a rodent model of CKD .
- Veterinary Medicine Molidustat is indicated for controlling nonregenerative anemia associated with chronic kidney disease in cats . The FDA granted conditional approval of Varenzin-CA1, containing molidustat, to Elanco US Inc. .
- Performance Enhancement Molidustat has been incorporated into screens for performance-enhancing drugs because of its potential applications in athletic doping .
Clinical Trials and Studies
- MIYABI Studies The MolIdustat once dailY improves renal Anaemia By Inducing erythropoietin (MIYABI) program includes two phase III studies: MIYABI Non-Dialysis-Correction (ND-C) and MIYABI Non-Dialysis-Maintenance (ND-M) . These studies aim to demonstrate the efficacy of molidustat treatment compared to darbepoetin alfa in patients with anemia and non-dialysis-dependent CKD .
- Erythropoietic Effects in Cats Studies have demonstrated the erythropoietic effects of molidustat in healthy cats . Molidustat-treated cats showed a significant increase in mean HCT (hematocrit) compared to control groups .
- Safety Study in Cats A study investigated the safety of orally administered molidustat in cats, and the results support a reasonable expectation of effectiveness and an acceptable safety profile .
Data from Animal Studies
作用機序
モリダスタットナトリウムは、低酸素誘導因子プロリルヒドロキシラーゼを阻害することでその効果を発揮します。この阻害は、低酸素誘導因子を安定化させ、エリスロポエチンの転写を増加させ、その後の赤血球生成を刺激します。 関与する分子標的には、低酸素誘導因子経路とエリスロポエチン遺伝子があります .
類似化合物:
ダルベポエチンアルファ: 貧血の治療に使用される別の赤血球生成促進剤。
ロキサダスタット: 類似の用途を持つ低酸素誘導因子プロリルヒドロキシラーゼ阻害剤。
独自性: モリダスタットナトリウムは、低酸素誘導因子プロリルヒドロキシラーゼの特異的な阻害において独自であり、他の薬剤と比較して、エリスロポエチン生成を刺激するためのより標的化され、潜在的に安全なアプローチをもたらします .
類似化合物との比較
Darbepoetin alfa: Another erythropoiesis-stimulating agent used to treat anemia.
Roxadustat: A hypoxia-inducible factor prolyl hydroxylase inhibitor with similar applications.
Uniqueness: Molidustat sodium is unique in its specific inhibition of hypoxia-inducible factor prolyl hydroxylase, leading to a more targeted and potentially safer approach to stimulating erythropoietin production compared to other agents .
特性
IUPAC Name |
sodium;2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)pyrazol-3-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8O2.Na/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19;/h1-2,7-9,22H,3-6H2;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRQLKYGGSWDNH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)N3C(=C(C=N3)N4C=CN=N4)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N8NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375799-59-9 | |
Record name | Sodium 1-[6-(morpholin-4-yl)pyrimidin-4-yl]-4-(1H-1,2,3-triazol-1-yl)-1H-pyrazol-5-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOLIDUSTAT SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI0NE7C96T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。